"Factor VIII protein structure and domains"
"Factor VIII protein structure and domains"
An In-depth Technical Guide to the Structure and Domains of Coagulation Factor VIII
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coagulation Factor VIII (FVIII) is a critical plasma glycoprotein that functions as a cofactor in the intrinsic pathway of the blood coagulation cascade. Its deficiency or dysfunction leads to the X-linked bleeding disorder Hemophilia A. A comprehensive understanding of the FVIII protein's intricate structure, its constituent domains, and their specific functions is paramount for the development of novel therapeutics, including improved replacement therapies and gene-based treatments. This technical guide provides a detailed overview of the FVIII protein, its domain architecture, the molecular mechanisms of its activation and inactivation, and the experimental methodologies used to elucidate these characteristics.
Factor VIII Protein Architecture
Factor VIII is a large, multi-domain glycoprotein synthesized primarily in liver sinusoidal endothelial cells.[1] The full-length, unprocessed protein consists of 2332 amino acid residues and has a molecular weight of approximately 280-300 kDa.[1][2] It is organized into six domains arranged in the sequence A1-A2-B-A3-C1-C2.[1][3]
-
A Domains (A1, A2, A3): These three domains are homologous to each other and to the copper-binding protein ceruloplasmin, with about 40% sequence identity.[4] They form a stable core and are crucial for interactions with other coagulation factors.[4]
-
B Domain: This large, central domain is heavily glycosylated and shows considerable sequence variation between species.[5] It is largely dispensable for procoagulant activity and is proteolytically removed during the activation of FVIII.[1][5]
-
C Domains (C1, C2): These domains are homologous to each other and belong to the discoidin protein family.[3] They are essential for binding to von Willebrand Factor (VWF) and to the phospholipid membranes of activated platelets.[3][4]
In circulation, FVIII is processed into a heterodimer consisting of a heavy chain (A1-A2-B domains) and a light chain (A3-C1-C2 domains), which are held together by metal ion interactions.[1][5] This heterodimer circulates in a tight, non-covalent complex with VWF, which protects FVIII from premature degradation and clearance, extending its plasma half-life.[6][7]
Data Presentation: FVIII Domain Characteristics
The following tables summarize the key quantitative data related to the domains and chains of human Factor VIII.
Table 1: Amino Acid Boundaries of Factor VIII Domains
| Domain / Subunit | Start Residue | End Residue | Total Amino Acids | Reference(s) |
|---|---|---|---|---|
| A1 Domain | 1 | 372 | 372 | [8][9] |
| A2 Domain | 373 | 740 | 368 | [8][9] |
| B Domain | 741 | 1648 | 908 | [4] |
| A3 Domain | 1690 | 2019 | 330 | [10] |
| C1 Domain | 2020 | 2172 | 153 | [10] |
| C2 Domain | 2173 | 2332 | 160 | [10] |
| Light Chain (LC) | 1649 | 2332 | 684 | [8][9] |
| a3 acidic region | 1649 | 1689 | 41 |[6][8] |
Table 2: Molecular Weights of Factor VIII Chains
| Chain | Composition | Molecular Weight (kDa) | State | Reference(s) |
|---|---|---|---|---|
| Full-Length | A1-A2-B-A3-C1-C2 | ~280-300 | Precursor | [1][2] |
| Heavy Chain (HC) | A1-A2-B | 90 - 200 (variable) | Circulating | [1][11] |
| Light Chain (LC) | A3-C1-C2 | ~80 | Circulating | [1][11] |
| A1 Subunit | A1 | ~50 | Activated (FVIIIa) | [8] |
| A2 Subunit | A2 | ~43 | Activated (FVIIIa) | [8] |
| LC Subunit | A3-C1-C2 | ~73 | Activated (FVIIIa) |[8] |
Domain-Specific Functions and Interactions
Each domain of Factor VIII possesses specific binding sites and functions that are critical for its role as a coagulation cofactor.
Table 3: Key Molecular Interactions by FVIII Domain
| Domain(s) | Interacting Molecule | Function / Role | Reference(s) |
|---|---|---|---|
| A1, A3 | Factor X (FX) | Substrate binding and presentation | [3] |
| A2, A3 | Factor IXa (FIXa) | Enzyme binding, formation of tenase complex | [12] |
| C1, C2, A3, a3 | von Willebrand Factor (VWF) | Stabilization in circulation, protection from degradation | [6][13][14] |
| C2 | Phospholipids (e.g., Phosphatidylserine) | Anchoring to activated platelet membranes | [3][4][15] |
| C2 | Thrombin, Factor Xa | Binding sites for activating proteases |[2] |
The C1 domain serves as the primary binding site for the D'D3 domain of VWF.[13][14] The a3 acidic peptide (residues 1649-1689), particularly a sulfated tyrosine at position 1680, is also a critical determinant for high-affinity VWF binding.[6] The C2 domain plays a crucial role in anchoring FVIII to the negatively charged phospholipid surfaces of activated platelets.[15] This interaction is mediated by a motif of solvent-exposed hydrophobic residues and a surrounding ring of positively charged residues.[15] The A domains are primarily responsible for orchestrating the assembly of the active enzyme complex, with the A2 and A3 domains binding to FIXa and the A1/A3 domains positioning the substrate, Factor X.[3][12]
FVIII Activation and the Tenase Complex
Factor VIII circulates in an inactive form. Upon vascular injury, it is activated by the serine proteases thrombin or Factor Xa. This activation is a prerequisite for its cofactor function.
Activation Pathway
Activation involves specific proteolytic cleavages that release the B domain and dissociate FVIII from VWF.[6][8]
-
Cleavage at Arg1689: This cleavage in the light chain releases the a3 acidic region, which is critical for VWF binding, leading to the dissociation of FVIII from its carrier protein.[6][8]
-
Cleavage at Arg372: This separates the A1 and A2 domains within the heavy chain.[8][9]
-
Cleavage at Arg740: This releases the large, heavily glycosylated B domain.[8][9]
The resulting activated Factor VIII (FVIIIa) is a heterotrimer composed of the A1 subunit, the A2 subunit, and the A3-C1-C2 light chain.[8][9] The A1 and A3-C1-C2 components remain linked by a metal ion, while the A2 subunit is associated non-covalently with weak affinity.[16]
Caption: Proteolytic activation of Factor VIII by thrombin or FXa.
The Intrinsic Tenase Complex
Once activated and anchored to the platelet membrane, FVIIIa serves as the cofactor for the serine protease FIXa.[17] Together with calcium ions and the phospholipid surface, they form the intrinsic tenase complex.[18] The role of FVIIIa is to dramatically increase the catalytic efficiency of FIXa, enhancing the rate of Factor X activation by approximately 200,000-fold.[4] This amplification is a critical step in the coagulation cascade, leading to a burst of thrombin generation and subsequent fibrin clot formation.[17]
Caption: Assembly and function of the intrinsic tenase complex.
FVIIIa Inactivation
The procoagulant activity of FVIIIa is tightly regulated to prevent excessive thrombosis. Inactivation occurs through two primary, non-mutually exclusive mechanisms.
-
A2 Subunit Dissociation: The A2 subunit is bound to the A1/A3-C1-C2 core with low affinity. Its spontaneous dissociation leads to a rapid, non-proteolytic inactivation of the FVIIIa cofactor, with a half-life of about 2 minutes.[8][16]
-
Proteolytic Cleavage by Activated Protein C (APC): APC is an anticoagulant serine protease that cleaves FVIIIa at two specific sites: Arg336 in the A1 domain and Arg562 in the A2 domain.[8][19] Cleavage at either site results in loss of cofactor activity.[19] This process is enhanced by the cofactor Protein S.[19][20] Notably, binding to VWF protects inactive FVIII from APC-mediated cleavage.[20]
Caption: Mechanisms of activated Factor VIII (FVIIIa) inactivation.
Key Experimental Protocols
The structural and functional characterization of Factor VIII has been achieved through a combination of advanced biochemical and biophysical techniques.
Protocol 1: X-Ray Crystallography for Domain Structure Determination
This method has been instrumental in determining the high-resolution atomic structure of FVIII domains, particularly the C2 domain.[15]
-
Protein Expression and Purification: A construct corresponding to the desired FVIII domain (e.g., residues 2171-2332 for the C2 domain) is cloned into an expression vector. The protein is typically expressed in a eukaryotic system, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, to ensure proper post-translational modifications.[4] The expressed protein is then purified from the cell culture medium using a series of chromatography steps, such as affinity chromatography (e.g., using an engineered His-tag) and size-exclusion chromatography.[21]
-
Crystallization: The purified, concentrated protein is subjected to vapor diffusion screening using various precipitants, buffers, and additives to find conditions that promote the formation of well-ordered crystals.
-
Data Collection and Structure Solution: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded. The structure is solved using molecular replacement, using a homologous protein structure as a search model.[4] The final atomic model is built and refined against the experimental data to high resolution (e.g., 1.5 Å for the C2 domain).[15]
Protocol 2: Mapping Protein-Protein Interactions via Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to identify the regions of FVIII involved in binding to other proteins, such as VWF.[13][14]
-
Sample Preparation: Purified FVIII and its binding partner (e.g., the D'D3 domain of VWF) are prepared separately and as a pre-formed complex.
-
Deuterium Labeling: The samples are diluted into a D₂O-based buffer for a set period. During this time, backbone amide hydrogens exposed to the solvent will exchange with deuterium. Regions of FVIII involved in the VWF interface will be protected from the solvent and thus will show a lower rate of deuterium uptake compared to the unbound FVIII.
-
Quench and Digestion: The exchange reaction is quenched by rapidly lowering the pH and temperature. The protein is then immediately digested into smaller peptides by an acid-stable protease, such as pepsin.
-
LC-MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry. The mass of each peptide is precisely measured to determine the amount of deuterium incorporated.
-
Data Analysis: By comparing the deuterium uptake of peptides from the FVIII-VWF complex to those from unbound FVIII, the specific regions protected by the interaction can be identified and mapped onto the protein structure.[14]
Protocol 3: Functional Activity Measurement using a Chromogenic Assay
The chromogenic FVIII assay is a reference method for determining the functional activity of FVIII.[9][22]
-
Principle: The assay measures the ability of FVIII in a sample to act as a cofactor for FIXa in the activation of FX. The amount of FXa generated is proportional to the FVIII activity.
-
Procedure:
-
The test plasma sample (containing FVIII) is incubated with a reagent cocktail containing purified FIXa, FX, calcium, and phospholipids.[9]
-
During incubation at 37°C, the FVIII is activated and forms the tenase complex, which converts FX to FXa. The concentration of FVIII is the rate-limiting factor in this reaction.[9]
-
A specific chromogenic substrate for FXa is added. FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).
-
The rate of color development is measured spectrophotometrically and is directly proportional to the FXa concentration, and therefore to the FVIII activity in the original sample.
-
The activity is quantified by comparing the result to a standard curve generated with a plasma calibrator of known FVIII concentration.[9]
-
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- 9. 2-Stage Factor VIII Assays [practical-haemostasis.com]
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- 14. Mapping the interaction between factor VIII and von Willebrand factor by electron microscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of the C2 domain of human factor VIII at 1.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Inactivation of human factor VIII by activated protein C. Cofactor activity of protein S and protective effect of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
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